molecular formula C13H22N4 B1483833 3-cyclobutyl-1-(piperidin-4-ylmethyl)-1H-pyrazol-5-amine CAS No. 2098023-37-9

3-cyclobutyl-1-(piperidin-4-ylmethyl)-1H-pyrazol-5-amine

Cat. No. B1483833
CAS RN: 2098023-37-9
M. Wt: 234.34 g/mol
InChI Key: MQIJHFSEDLYWMQ-UHFFFAOYSA-N
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Description

3-Cyclobutyl-1-(piperidin-4-ylmethyl)-1H-pyrazol-5-amine, also known as CBPP, is a novel small molecule with a wide range of applications in scientific research. It is a cyclic secondary amine that is structurally related to the pyrazole family of compounds. CBPP has been found to have a variety of biochemical and physiological effects, which can be utilized in various scientific research applications.

Scientific Research Applications

Synthesis and Fluorescent Properties

  • Synthetic Equivalents and Fluorescent Abilities : Derivatives of this compound have been synthesized as synthetic equivalents of conjugated 2,4,1-enynones in reactions with arylhydrazines. These products display marked fluorescent abilities, with emission maximum wavelengths located at 453-465 nm and 363-400 nm, respectively. Some compounds exhibit extremely large Stokes shifts, reaching up to 91,000 cm-1, indicating potential applications in fluorescent materials or probes (Odin et al., 2022).

Heterocyclic Amino Acids Synthesis

  • Novel Heterocyclic Amino Acids : A series of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates were developed and synthesized as novel heterocyclic amino acids. These derivatives serve as achiral and chiral building blocks for further chemical synthesis, showcasing the compound's utility in generating complex molecular structures for various research applications (Matulevičiūtė et al., 2021).

Molecular Structure Investigations

  • Molecular Structure Analysis : The molecular structure of s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties has been investigated using X-ray crystallography combined with Hirshfeld and DFT calculations. This research highlights the structural analysis and intermolecular interactions, contributing to the understanding of molecular properties and potential applications in material science or drug design (Shawish et al., 2021).

Synthesis for Potential Anticancer Activity

  • Anticancer Activity Exploration : Derivatives of this compound have been synthesized and evaluated for their anticancer activity, demonstrating significant potential as therapeutic agents. This includes the design, synthesis, and evaluation of pyrazolyl pyrazoline and pyrazolyl aminopyrimidine derivatives, which showed moderate to good cytotoxicity against various human cancer cell lines, indicating their potential in cancer research and therapy (Alam et al., 2018).

properties

IUPAC Name

5-cyclobutyl-2-(piperidin-4-ylmethyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4/c14-13-8-12(11-2-1-3-11)16-17(13)9-10-4-6-15-7-5-10/h8,10-11,15H,1-7,9,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQIJHFSEDLYWMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NN(C(=C2)N)CC3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-cyclobutyl-1-(piperidin-4-ylmethyl)-1H-pyrazol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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